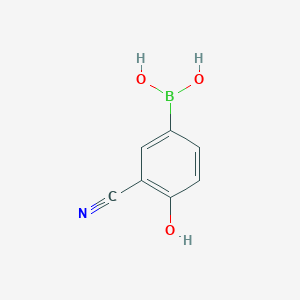

(3-シアノ-4-ヒドロキシフェニル)ボロン酸

説明

(3-Cyano-4-hydroxyphenyl)boronic acid is a useful research compound. Its molecular formula is C7H6BNO3 and its molecular weight is 162.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Cyano-4-hydroxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Cyano-4-hydroxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鈴木・宮浦カップリング反応

この化合物は、炭素-炭素結合を形成するクロスカップリング反応の一種である鈴木・宮浦カップリング反応で使用されます。 これは、医薬品やポリマーを含む複雑な有機化合物の合成における重要な技術です .

スティルカップリング反応

鈴木・宮浦カップリングと同様に、スティルカップリング反応は、このボロン酸を反応物として使用して有機合成において重要な炭素-炭素結合を形成する別のタイプのクロスカップリング反応です .

パラジウム触媒アミノカルボニル化

(3-シアノ-4-ヒドロキシフェニル)ボロン酸は、パラジウム触媒アミノカルボニル化反応に関与しています。 これらの反応は、有機分子にカルボニル基を導入するために使用され、これはさまざまな化学製品の合成において重要なステップです .

生体支持型パラジウムナノ粒子の調製

この化合物は、生体支持型パラジウムナノ粒子の調製に使用されます。 これらのナノ粒子は、ホスフィンフリー触媒として機能し、さまざまな触媒プロセスに用途があります .

セリンプロテアーゼおよびキナーゼ酵素の阻害剤

(3-シアノ-4-ヒドロキシフェニル)ボロン酸を含むフェニルボロン酸は、セリンプロテアーゼやキナーゼなどの酵素の阻害剤として作用します。 これらの酵素は、腫瘍細胞の増殖、進行、転移に関与しており、これらの化合物はがん研究において価値があります .

ホウ素中性子捕捉療法 (BNCT)

ホウ素化合物は、腫瘍のBNCTに使用されます。 この療法は、ホウ素-10によって熱中性子を捕捉し、その後核分裂を起こしてアルファ粒子を生成し、癌細胞を破壊することを含みます .

センシングアプリケーション

ボロン酸とジオール、フッ化物イオンまたはシアン化物イオンなどの強いルイス塩基との相互作用により、さまざまなセンシングアプリケーションでの有用性につながります。 それらは、特定の結合特性によるため、これらの物質の存在を検出するために使用できます .

クリック反応と医薬品

ボロン酸は、クリック反応(穏和な条件下で迅速かつ確実に小さなユニットを結合する化学反応のクラス)およびその汎用性と反応性による潜在的な医薬品として広く使用されています .

作用機序

Target of Action

The primary target of (3-Cyano-4-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The (3-Cyano-4-hydroxyphenyl)boronic acid, as an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, (3-Cyano-4-hydroxyphenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making (3-Cyano-4-hydroxyphenyl)boronic acid a stable, readily prepared, and environmentally benign reagent .

Biochemical Pathways

The biochemical pathway primarily affected by (3-Cyano-4-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability characteristics.

Result of Action

The molecular and cellular effects of (3-Cyano-4-hydroxyphenyl)boronic acid’s action primarily involve the formation of carbon-carbon bonds . This leads to the synthesis of a wide range of organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .

Action Environment

The action of (3-Cyano-4-hydroxyphenyl)boronic acid is influenced by environmental factors such as temperature and the presence of other reagents . For example, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst . Additionally, the reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability may be robust to a variety of environmental conditions.

生化学分析

Biochemical Properties

(3-Cyano-4-hydroxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center, leading to the formation of new carbon-carbon bonds . Additionally, (3-Cyano-4-hydroxyphenyl)boronic acid can interact with enzymes and proteins that have active sites capable of binding boronic acids, potentially inhibiting their activity or altering their function.

Cellular Effects

The effects of (3-Cyano-4-hydroxyphenyl)boronic acid on various cell types and cellular processes are of great interest. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Furthermore, (3-Cyano-4-hydroxyphenyl)boronic acid can affect cell signaling pathways by interacting with proteins and receptors, potentially altering their activity and downstream signaling events .

Molecular Mechanism

At the molecular level, (3-Cyano-4-hydroxyphenyl)boronic acid exerts its effects through various mechanisms. One key mechanism is the inhibition of enzymes by binding to their active sites. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, (3-Cyano-4-hydroxyphenyl)boronic acid can interact with nucleophilic amino acid residues in proteins, altering their structure and function. These interactions can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Cyano-4-hydroxyphenyl)boronic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that (3-Cyano-4-hydroxyphenyl)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of (3-Cyano-4-hydroxyphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, (3-Cyano-4-hydroxyphenyl)boronic acid can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and metabolic functions .

Metabolic Pathways

(3-Cyano-4-hydroxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It can inhibit enzymes such as proteases and kinases by binding to their active sites, leading to changes in metabolic flux and metabolite levels. Additionally, (3-Cyano-4-hydroxyphenyl)boronic acid can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of (3-Cyano-4-hydroxyphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The interaction with binding proteins can influence its localization and accumulation within cells, affecting its overall activity and function .

Subcellular Localization

(3-Cyano-4-hydroxyphenyl)boronic acid exhibits specific subcellular localization patterns, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a hydroxy group can facilitate its localization to the cytoplasm or nucleus, where it can interact with enzymes and proteins involved in critical cellular processes .

特性

IUPAC Name |

(3-cyano-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO3/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIZXBPAULHTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

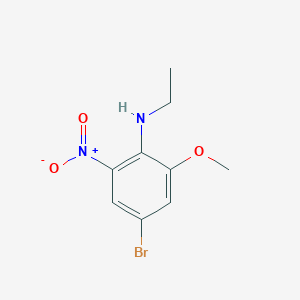

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)

![2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1473799.png)

![7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1473800.png)

![6-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1473806.png)

![Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1473807.png)

![1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1473815.png)

![N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride](/img/structure/B1473816.png)